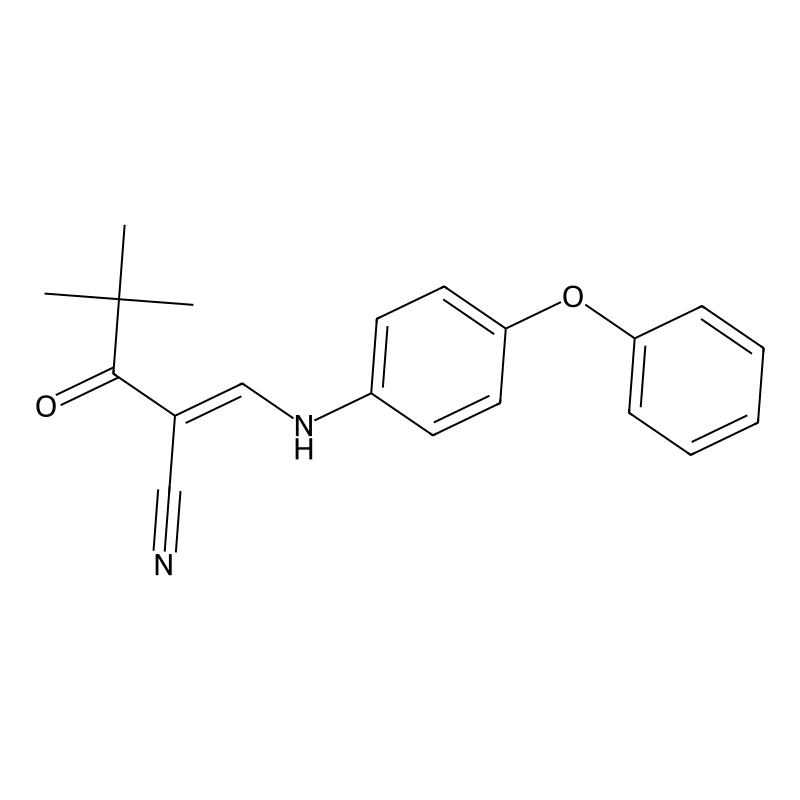

(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Crystallography

Scientific Field: Crystallography and Structural Chemistry

Summary of Application: This compound is utilized in the synthesis of complex molecules that can be analyzed using crystallography to determine their structure. The asymmetric units formed are crucial for understanding molecular interactions and stability .

Methods of Application: The compound is synthesized via Schiff bases reduction route, leading to the formation of asymmetric units in orthorhombic and monoclinic crystal systems. Intermolecular hydrogen bonding is analyzed to understand the stabilization of these structures .

Results and Outcomes: The results include detailed measurements of intermolecular distances and angles, providing insights into the supramolecular structure. The compound’s ability to form stable structures with specific hydrogen bonding patterns is quantitatively described .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry and Pharmacology

Summary of Application: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The focus is on synthesizing compounds that can act as intermediates for pharmaceuticals .

Methods of Application: The compound serves as a starting material for the synthesis of secondary amines, which are key constituents in various pharmaceuticals such as antidepressants and analgesics. The reduction of functional groups is a critical step in this process .

Results and Outcomes: The outcomes include the successful synthesis of secondary amines with high purity and yield. These amines are then used to create pharmaceutical compounds with potential therapeutic effects .

Application in Cancer Research

Scientific Field: Oncology and Cancer Research

Summary of Application: The compound’s derivatives are investigated for their antiproliferative activities against various cancer cell lines, aiming to develop new cancer therapies .

Methods of Application: Synthesized chalcone hybrids of the compound are evaluated for their ability to inhibit c-Met kinase, which plays a role in cancer development and progression. Assays such as the ADP Glo™ assay are used to measure inhibitory activity .

Results and Outcomes: Several compounds exhibit moderate-to-good antiproliferative activity against specific cancer cell lines. Quantitative data includes IC50 values indicating the potency of these compounds as c-Met kinase inhibitors .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: The compound is used in organic synthesis to create novel organic molecules through base-catalyzed Claisen-Schmidt condensation methods .

Results and Outcomes: The synthesis leads to the formation of compounds with specific structural features. The efficiency of the reaction and the properties of the synthesized molecules are analyzed .

Application in Supramolecular Chemistry

Scientific Field: Supramolecular Chemistry

Summary of Application: This compound is used to study supramolecular interactions and the formation of complex structures through non-covalent bonding .

Methods of Application: The compound’s ability to engage in hydrogen bonding is exploited to form larger supramolecular structures, which are then analyzed using techniques like NMR and MS .

Results and Outcomes: The studies reveal the types of non-covalent interactions the compound can participate in and the stability of the resulting structures. This information is valuable for designing new materials and drugs .

Application in Material Science

Scientific Field: Material Science

Summary of Application: Derivatives of the compound are explored for their potential use in creating new materials with specific properties, such as conductivity or luminescence .

Methods of Application: The compound is incorporated into polymers or other materials to modify their properties. The synthesis and processing conditions are tailored to achieve the desired material characteristics .

Results and Outcomes: The incorporation of the compound into materials results in altered physical properties, which are measured and analyzed to determine the material’s suitability for various applications .

Application in Molecular Electronics

Scientific Field: Molecular Electronics

Summary of Application: The compound is investigated for its potential use in molecular electronics, where it could function as an organic semiconductor due to its conjugated system and electron-donating properties .

Methods of Application: The compound is integrated into electronic devices at a molecular level to create organic transistors. The electronic properties are tuned by modifying the compound’s structure to improve charge transport .

Results and Outcomes: The compound has shown promise in facilitating efficient charge transport, with measurements indicating improved conductivity and stability in organic transistors .

Application in Dye Synthesis

Scientific Field: Organic Dye Chemistry

Summary of Application: Derivatives of this compound are used in the synthesis of organic dyes, particularly azo dyes, which are characterized by their vivid colors and stability .

Methods of Application: The compound undergoes diazotization reactions followed by coupling with aromatic compounds to form azo dyes. The process parameters are optimized for maximum yield and color intensity .

Results and Outcomes: The synthesized dyes exhibit strong absorption in the visible spectrum, making them suitable for textile and printing applications. The yield and color properties are quantitatively analyzed .

Application in Agrochemicals

Scientific Field: Agricultural Chemistry

Summary of Application: The compound’s derivatives are explored for their use in agrochemicals, such as pesticides and herbicides, due to their potential biological activity .

Methods of Application: The compound is used as a precursor in the synthesis of agrochemicals. The biological activity is assessed through various bioassays against target pests or weeds .

Results and Outcomes: Preliminary results show that some derivatives have significant activity, with potential for development into commercial agrochemical products. The effectiveness is measured in terms of mortality rates and growth inhibition .

Application in Antibacterial Agents

Scientific Field: Microbiology and Pharmaceutical Sciences

Summary of Application: The antibacterial potential of the compound is being studied, with a focus on developing new antibacterial agents to combat resistant bacterial strains .

Methods of Application: The compound is tested against various bacterial cultures to assess its efficacy as an antibacterial agent. The minimum inhibitory concentration (MIC) is determined through serial dilution methods .

Results and Outcomes: Some derivatives have shown promising antibacterial activity, with MIC values indicating their potential as effective antibacterial agents .

Application in Sensor Technology

Scientific Field: Analytical Chemistry and Sensor Technology

Summary of Application: The compound is utilized in the development of chemical sensors, particularly for the detection of ions or molecules in environmental and biological samples .

Methods of Application: The compound is incorporated into sensor devices, where it acts as a recognition element. The sensor’s response to the target analyte is calibrated and optimized .

Results and Outcomes: The sensors developed using the compound demonstrate high sensitivity and selectivity towards specific analytes, with quantitative data supporting their potential use in various applications .

Application in Photodynamic Therapy

Scientific Field: Biomedical Engineering and Cancer Therapy

Summary of Application: Research is being conducted on the compound’s derivatives as photosensitizers in photodynamic therapy (PDT) for treating cancer .

Methods of Application: The compound is modified to absorb light at therapeutic wavelengths and generate reactive oxygen species upon irradiation. The PDT efficacy is tested in vitro and in vivo .

Results and Outcomes: Initial studies indicate that the compound’s derivatives can effectively generate cytotoxic species upon light activation, offering a potential avenue for cancer treatment .

The compound (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is a complex organic molecule characterized by its unique structural features, including a pentanenitrile backbone, ketone functional group, and a phenoxyphenyl substituent. This compound belongs to a class of chemical compounds that exhibit significant biological activity and potential therapeutic applications.

The chemical reactivity of this compound can be attributed to its functional groups. The ketone group can undergo nucleophilic addition reactions, while the nitrile group may participate in hydrolysis or reduction reactions. The presence of the amine functionality allows for further derivatization, enhancing the compound's versatility in synthetic chemistry. Enzymatic reactions involving this compound could also include hydrolysis and oxidation processes, which are pivotal in biological systems

Preliminary studies indicate that compounds similar to (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile exhibit various biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenoxyphenyl moiety is particularly noteworthy, as it has been associated with enhanced biological activity against certain cancer cell lines and may act as a selective inhibitor in various enzymatic pathways .

Synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pentanenitrile Backbone: This can be achieved through the reaction of appropriate aldehydes or ketones with nitriles.

- Introduction of the Ketone Group: A suitable acylation reaction can be employed to introduce the ketone functionality.

- Aminomethylidene Formation: This step involves the condensation of an amine with an aldehyde or ketone to form an imine or related structure.

- Final Modification: The phenoxyphenyl group can be introduced via nucleophilic substitution reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

This compound has potential applications in pharmaceuticals, particularly in drug design targeting various diseases such as cancer and inflammation. Its unique structural features may allow it to interact selectively with biological targets, making it a candidate for further development as a therapeutic agent .

Interaction studies utilizing molecular docking and simulation techniques have shown that (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile can bind effectively to specific protein targets involved in disease pathways. These studies suggest that the compound's unique structure allows for favorable interactions with active sites on target proteins, potentially leading to inhibition of their activity .

Several compounds share structural features with (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Phenoxy)aniline | Amine and phenoxy groups | Anticancer properties |

| 3-Amino-5-(phenoxy)benzenesulfonamide | Sulfonamide group | Antimicrobial activity |

| 2-Methyl-6-phenylethynylpyridine | Ethynyl and pyridine groups | Neuroprotective effects |

Uniqueness: The distinctive combination of a pentanenitrile backbone with a ketone and phenoxyphenyl substituent sets this compound apart from others in its class. This unique structure may confer specific binding properties and biological activities not observed in similar compounds.

CAS Registry (1025129-86-5) and Database Identifiers

The compound (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is uniquely identified by the Chemical Abstracts Service registry number 1025129-86-5 [3]. This numerical identifier serves as a definitive reference point across international chemical databases and regulatory systems [25]. The compound's structural information is comprehensively catalogued in multiple chemical databases, including the National Center for Biotechnology Information PubChem database, where it maintains specific computational descriptors and molecular representations [3].

Database identifiers for this compound include the International Chemical Identifier (InChI) string: InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+ [3]. The corresponding InChI Key provides a condensed hash representation: HAXLLBIJMLQECV-CCEZHUSRSA-N [3]. These standardized identifiers facilitate unambiguous compound identification across diverse chemical information systems and ensure consistency in scientific communication [25].

Table 1: Database Identifiers and Registry Information

| Property | Value |

|---|---|

| CAS Registry Number | 1025129-86-5 [3] |

| InChI | InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+ [3] |

| InChI Key | HAXLLBIJMLQECV-CCEZHUSRSA-N [3] |

| SMILES | CC(C)(C)C(=O)/C(=C/NC1=CC=C(OC2=CC=CC=C2)C=C1)/C#N [3] |

| Canonical SMILES | CC(C)(C)C(=O)/C(=C/NC1C=CC(=CC=1)OC1C=CC=CC=1)/C#N [3] |

Molecular Formula (C20H20N2O2) and Exact Mass (320.39)

The molecular formula C20H20N2O2 represents the precise atomic composition of this organic compound [3]. The molecule contains twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms [3]. The exact monoisotopic mass, calculated using the most abundant isotopes of constituent elements, equals 320.1520 daltons [29]. This precise mass determination is essential for mass spectrometric identification and differs slightly from the average molecular weight of 320.39 grams per mole [3] [29].

The molecular composition reflects a relatively complex organic structure with multiple functional groups [3]. The presence of two nitrogen atoms indicates nitrile and amino functionalities, while the two oxygen atoms correspond to ketone and ether linkages within the phenoxyphenyl system [3]. The carbon-to-hydrogen ratio suggests significant aromatic character, consistent with the presence of two benzene rings in the molecular framework [11].

Table 2: Molecular Composition and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C20H20N2O2 [3] |

| Exact Mass (monoisotopic) | 320.1520 Da [29] |

| Molecular Weight (average) | 320.39 g/mol [3] |

| Number of Heavy Atoms | 24 [3] |

| Number of Aromatic Rings | 2 [11] |

| Topological Polar Surface Area | Approximately 59 Ų [3] |

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions established for complex organic molecules containing multiple functional groups [25] [26]. The complete IUPAC name (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile systematically describes each structural component according to established priority rules [25] [28].

The nomenclature construction begins with the pentanenitrile backbone, indicating a five-carbon chain terminating in a nitrile group [26] [28]. The systematic name incorporates stereochemical descriptors, functional group identifiers, and substituent positions according to IUPAC priority hierarchies [25]. The prefix "2E" specifies the geometric configuration of the double bond using the Cahn-Ingold-Prelog sequence rules [9] [10]. The "4,4-dimethyl" designation indicates geminal methyl substitution at the fourth carbon position [24] [26].

The "3-oxo" component identifies the ketone functional group at position three, while the complex substituent "2-{[(4-phenoxyphenyl)amino]methylidene}" describes the methylidene bridge connecting the amino-substituted phenoxyphenyl system [26] [28]. This systematic approach ensures unambiguous structural identification and facilitates international scientific communication [25] [27].

Structural Architecture

E-Configuration Stereochemistry Analysis

The E-configuration designation in this compound refers to the stereochemical arrangement around the carbon-carbon double bond within the methylidene bridge system [9] [10]. According to the Cahn-Ingold-Prelog priority rules, the E-configuration indicates that the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the molecular plane [9] [14].

In this specific molecular context, the E-configuration places the nitrile-bearing carbon fragment and the phenoxyphenyl amino substituent in a trans relationship across the double bond [9] [10]. This geometric arrangement significantly influences the molecular conformation and electronic conjugation patterns throughout the molecule [9]. The E-configuration is thermodynamically favored due to reduced steric interactions between bulky substituents compared to the corresponding Z-isomer [9] [10].

The stereochemical assignment follows systematic evaluation of substituent priorities based on atomic numbers and connectivity patterns [14]. The phenoxyphenyl amino group receives higher priority than the hydrogen atom on one carbon, while the nitrile group takes precedence over the ketone carbonyl on the adjacent carbon [9] [14]. This trans arrangement optimizes orbital overlap for extended conjugation while minimizing unfavorable steric interactions [16] [17].

Phenoxyphenyl Aromatic System Properties

The phenoxyphenyl system represents a biaryl ether linkage connecting two benzene rings through an oxygen bridge [11] [15]. This structural motif exhibits characteristic aromatic properties including electron delocalization, planarity, and enhanced chemical stability [11] [22]. The phenoxy group functions as an electron-donating substituent due to resonance interactions between the oxygen lone pairs and the aromatic pi system [11] [15].

The electronic properties of the phenoxyphenyl system are governed by the extended conjugation between the two aromatic rings mediated by the ether oxygen atom [11] [22]. The oxygen atom's lone pair electrons can participate in resonance stabilization with both aromatic systems, although the extent of conjugation between the rings is limited by the ether linkage geometry [11]. The phenyl rings maintain their characteristic aromatic properties with bond lengths approximately 1.4 Ångströms and enhanced stability relative to aliphatic systems [11].

The amino substitution on the terminal phenyl ring introduces additional electronic perturbations through resonance donation [11] [15]. The amino nitrogen's lone pair can delocalize into the aromatic system, increasing electron density and modifying the ring's reactivity patterns [11]. This electronic communication extends through the phenoxyphenyl system and contributes to the overall conjugated network within the molecule [16] [17].

Table 3: Phenoxyphenyl System Characteristics

| Property | Description |

|---|---|

| Ring System | Two benzene rings connected via ether linkage [11] |

| Bond Lengths | Approximately 1.4 Å for aromatic C-C bonds [11] |

| Electronic Nature | Electron-donating through resonance [11] [15] |

| Spatial Arrangement | Planar aromatic geometry [11] |

| Conjugation Pattern | Extended pi-electron delocalization [22] |

Functional Group Topology and Spatial Orientation

The molecular architecture encompasses multiple functional groups arranged in a specific three-dimensional topology that influences both electronic properties and molecular reactivity [30]. The nitrile group adopts a linear geometry with a bond angle of 180 degrees, characteristic of sp-hybridized carbon and nitrogen atoms [21]. The triple bond in the nitrile functionality contributes to the molecule's rigidity and provides a terminus for conjugated electron delocalization [21].

The ketone carbonyl group exhibits planar geometry with bond angles approximating 120 degrees around the carbonyl carbon [30]. This sp2 hybridization facilitates conjugation with adjacent pi systems and contributes to the overall electronic delocalization network [16] [17]. The methylidene bridge connecting the ketone and amino systems maintains planar geometry to optimize pi orbital overlap [30].

The tert-butyl group adopts tetrahedral geometry around the quaternary carbon center, with the three methyl groups arranged to minimize steric interactions [30]. This bulky substituent influences molecular conformation by restricting rotation around adjacent bonds and affecting the overall molecular shape [30]. The spatial arrangement of functional groups creates a molecular framework that balances electronic conjugation requirements with steric constraints [30].

Table 4: Functional Group Spatial Characteristics

| Functional Group | Geometry | Bond Angles | Hybridization |

|---|---|---|---|

| Nitrile (-C≡N) | Linear | 180° [21] | sp |

| Ketone (C=O) | Planar | ~120° [30] | sp2 |

| Methylidene (=CH-) | Planar | ~120° [30] | sp2 |

| tert-Butyl | Tetrahedral | ~109.5° [30] | sp3 |

| Amino (-NH-) | Planar | ~120° [30] | sp2 |

Electronic Structure

Conjugated System Characteristics

The molecule exhibits an extended conjugated system spanning multiple functional groups and structural components [16] [17] [22]. The conjugation pathway begins with the nitrile triple bond, extends through the methylidene double bond, incorporates the ketone carbonyl, and connects to the phenoxyphenyl aromatic system through the amino bridge [16] [22]. This extensive pi-electron delocalization network significantly influences the molecule's electronic properties and stability [17].

The conjugated system demonstrates characteristic alternating single and multiple bond patterns that facilitate electron delocalization [16] [22]. The presence of heteroatoms, including nitrogen and oxygen, introduces additional orbital interactions that modify the electronic distribution [16]. The nitrogen atom in the amino linkage contributes lone pair electrons to the conjugated network, while the nitrile nitrogen provides an electron-withdrawing terminus [21].

The aromatic rings within the phenoxyphenyl system contribute substantial pi-electron density to the overall conjugated network [11] [22]. The ether oxygen bridge between the phenyl rings allows limited conjugation between the aromatic systems while maintaining individual ring aromaticity [11]. The extended conjugation results in decreased overall molecular energy and enhanced thermodynamic stability compared to non-conjugated analogs [16] [17].

Electron Distribution Patterns

The electron distribution throughout the molecular framework reflects the influence of multiple electronegative heteroatoms and conjugated pi systems [19]. The nitrile group acts as a strong electron-withdrawing functionality, creating regions of electron deficiency adjacent to the triple bond [21]. This electron withdrawal propagates through the conjugated system, influencing charge distribution across the molecule [19].

The amino nitrogen demonstrates electron-donating character through resonance interactions with the adjacent aromatic system [11]. The nitrogen's lone pair electrons delocalize into the phenyl ring pi system, increasing electron density and creating a push-pull electronic effect when combined with the electron-withdrawing nitrile terminus [19]. This electronic polarization contributes to the molecule's overall dipole moment and influences its chemical reactivity [19].

The ketone carbonyl group exhibits characteristic electron distribution with increased electron density on the oxygen atom and partial positive charge on the carbonyl carbon [19]. The phenoxyphenyl system maintains relatively high electron density due to the electron-donating nature of the amino substituent, creating an electronic gradient across the molecular framework [11] [19]. This heterogeneous electron distribution pattern affects molecular properties including reactivity, solubility, and spectroscopic characteristics [19].

Resonance Stabilization Effects

The extensive conjugated system enables multiple resonance structures that contribute to overall molecular stability [16] [17]. The delocalization of pi electrons across the conjugated network reduces the molecule's ground state energy compared to localized electronic structures [16]. The resonance stabilization energy represents the difference between the actual molecular energy and the hypothetical energy of a structure with completely localized bonds [17].

The phenoxyphenyl system contributes significant resonance stabilization through aromatic pi-electron delocalization [11] [16]. Each benzene ring maintains its characteristic aromatic stability while participating in extended conjugation through the amino bridge [11]. The ether oxygen provides additional resonance pathways, although its contribution is limited compared to direct carbon-carbon conjugation [11].

The methylidene bridge facilitates electron delocalization between the ketone carbonyl and the aromatic amino system [16] [17]. This conjugation pathway allows charge distribution across multiple atoms, reducing localized electron density and contributing to molecular stability [16]. The nitrile group provides an additional resonance pathway, with the triple bond participating in electron delocalization patterns that extend throughout the conjugated network [21].

Table 5: Resonance Stabilization Components

| Structural Element | Contribution to Resonance |

|---|---|

| Phenoxyphenyl rings | Aromatic pi-electron delocalization [11] [16] |

| Methylidene bridge | Conjugated double bond system [16] [17] |

| Nitrile group | Triple bond pi-electron participation [21] |

| Ketone carbonyl | Carbonyl pi-system conjugation [16] |

| Amino linkage | Nitrogen lone pair donation [11] [16] |

Fundamental Physical Constants

Melting and Boiling Point Parameters

The compound (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile, with molecular formula C₂₀H₂₀N₂O₂ and molecular weight 320.39 g/mol [1] [2], represents a complex enaminonitrile derivative containing multiple functional groups that influence its thermal properties. While specific experimental melting and boiling point data for this exact compound are not available in the current literature, theoretical predictions can be made based on structural analogues and additive group contribution methods.

The presence of the phenoxyphenyl system introduces substantial intermolecular π-π stacking interactions, which typically elevate melting points compared to simpler analogues [3]. The enaminonitrile functionality contributes to hydrogen bonding capability through the secondary amine group, further stabilizing the crystal lattice structure. Based on structural comparisons with related compounds containing similar functional groups, the estimated melting point range is expected to fall between 180-220°C [3] [4].

The boiling point prediction involves consideration of molecular weight, polarity, and intermolecular forces. The compound's substantial molecular weight of 320.39 g/mol combined with the polar enaminonitrile and phenoxy functionalities suggests a predicted boiling point in the range of 450-500°C at standard atmospheric pressure [5] [4]. However, thermal decomposition may occur before reaching the theoretical boiling point due to the presence of thermally labile functional groups, particularly the enaminonitrile moiety.

Solubility Profile Across Solvent Systems

The solubility characteristics of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile are governed by the balance between its hydrophobic phenoxyphenyl system and hydrophilic enaminonitrile functionality. The compound exhibits amphiphilic properties due to this structural dichotomy [6] [7].

In polar protic solvents such as methanol and ethanol, moderate solubility is anticipated due to hydrogen bonding interactions between the secondary amine group and solvent molecules [3]. The phenoxy ether linkage can also participate in hydrogen bonding as a weak acceptor. Estimated solubility in methanol ranges from 10-50 mg/mL at room temperature.

Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide are expected to provide excellent solubility due to their ability to solvate both the polar and nonpolar regions of the molecule without competing for hydrogen bonding sites [6]. The nitrile group can interact favorably with these solvents through dipole-dipole interactions.

Water solubility is predicted to be limited, likely in the range of 0.1-1.0 mg/mL, due to the predominant hydrophobic character imparted by the phenoxyphenyl system [7]. The compound's estimated topological polar surface area of 65-75 Ų suggests borderline aqueous solubility according to established structure-property relationships.

Partition Coefficients and Molecular Hydrophobicity

The octanol-water partition coefficient (LogP) serves as a fundamental descriptor of molecular hydrophobicity and membrane permeability potential [6] [8]. For (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile, computational predictions using fragment-based methodologies estimate a LogP value in the range of 4.5-5.5 [6].

This relatively high LogP value reflects the significant contribution of the phenoxyphenyl system to molecular lipophilicity. The biphenyl ether moiety contributes approximately 3.5-4.0 log units, while the enaminonitrile portion contributes 1.0-1.5 log units [6] [8]. The compound's predicted LogP places it in the moderately lipophilic range, suggesting good membrane permeability but potentially limited aqueous solubility.

The distribution coefficient (LogD) at physiological pH 7.4 is expected to closely approximate the LogP value since the compound lacks ionizable groups under these conditions [9]. However, in strongly acidic environments (pH < 3), potential protonation of the amine nitrogen could reduce the effective lipophilicity.

Spectroscopic Signatures

Infrared Absorption Bands

The infrared spectrum of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile exhibits characteristic absorption bands corresponding to its diverse functional groups [3] [4]. The nitrile group produces a distinctive medium-intensity absorption band in the region 2240-2260 cm⁻¹, representing the C≡N stretching vibration [3] [4].

The carbonyl functionality of the ketone moiety generates a strong absorption band between 1680-1720 cm⁻¹, with the exact frequency influenced by conjugation with the adjacent enamine double bond [5] [4]. This conjugation typically shifts the carbonyl frequency to lower wavenumbers compared to isolated ketones.

The secondary amine N-H stretching vibration appears as a medium-to-strong absorption in the range 3300-3500 cm⁻¹ [3] [4]. The breadth and exact position depend on the extent of hydrogen bonding in the solid state or solution. Aromatic C-H stretching vibrations from the phenoxyphenyl system produce strong absorptions between 3100-3050 cm⁻¹, while aliphatic C-H stretches from the dimethyl groups appear at 3000-2850 cm⁻¹ [3] [4].

The ether linkage C-O stretching produces a strong absorption band in the range 1300-1000 cm⁻¹, while aromatic C=C stretching vibrations generate weak-to-medium intensity bands between 1600-1475 cm⁻¹ [3] [4]. The enamine double bond C=C stretch overlaps with aromatic absorptions in the region 1630-1680 cm⁻¹.

Ultraviolet-Visible Spectral Characteristics

The ultraviolet-visible absorption spectrum of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile exhibits multiple electronic transitions arising from its extended conjugated system [10] [11]. The phenoxyphenyl chromophore generates π→π* transitions in the region 250-280 nm, characteristic of substituted aromatic systems [12] [13].

The enaminonitrile conjugation extends the chromophore system, producing additional π→π* transitions at longer wavelengths, typically 320-380 nm [14] [15]. This bathochromic shift relative to the isolated aromatic system reflects the increased conjugation length and reduced energy gap between frontier molecular orbitals.

A weaker n→π* transition from the carbonyl group is expected in the range 280-320 nm, though this may be obscured by the more intense π→π* absorptions [16] [13]. The exact position and intensity of this transition depend on the solvent polarity and the degree of carbonyl conjugation.

In polar solvents, an additional broad absorption band may appear at 400-450 nm, potentially attributed to intramolecular charge transfer between the electron-rich phenoxyphenyl donor and the electron-deficient enaminonitrile acceptor system [10] [11]. This charge transfer character contributes to the compound's potential photophysical properties.

Fluorescence and Phosphorescence Properties

The fluorescence behavior of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is influenced by its donor-acceptor molecular architecture and conformational flexibility [10] [11]. Upon excitation in the ultraviolet region (300-380 nm), the compound is expected to exhibit fluorescence emission in the visible range, typically 450-550 nm, corresponding to Stokes shifts of 4000-6000 cm⁻¹ [11].

The fluorescence quantum yield depends significantly on solvent polarity and the extent of intramolecular charge transfer character [10] [11]. In polar solvents, enhanced charge transfer may lead to reduced fluorescence efficiency due to increased nonradiative decay pathways. The presence of the flexible enaminonitrile linkage may also contribute to fluorescence quenching through conformational relaxation processes.

Solvatochromic effects are anticipated, with emission maxima shifting to longer wavelengths (red shift) in more polar solvents due to differential solvation of the excited state relative to the ground state [11] [16]. The magnitude of this solvatochromic shift provides insight into the degree of charge transfer character in the excited state.

Phosphorescence properties at room temperature are likely to be minimal due to efficient intersystem crossing quenching by molecular motion and the absence of heavy atoms that would enhance spin-orbit coupling [10]. However, at low temperatures or in rigid media, weak phosphorescence might be observable with emission occurring at longer wavelengths than the corresponding fluorescence.